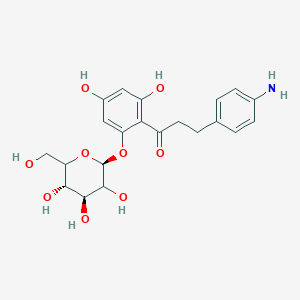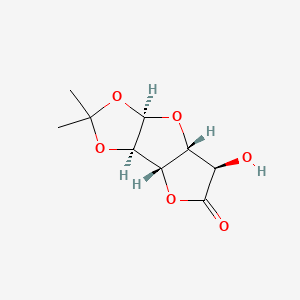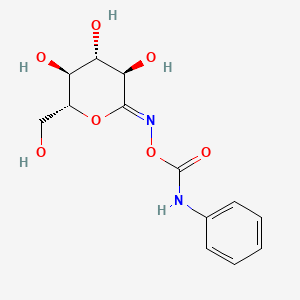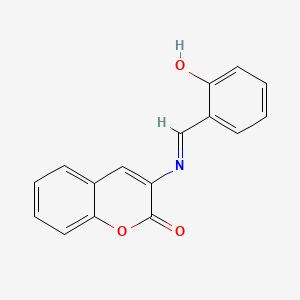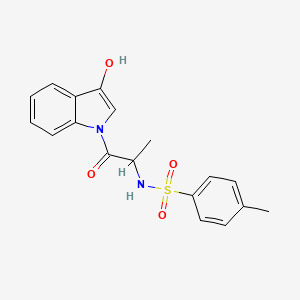
N-(Tosyl-L-alanyl)-3-hydroxyindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tosyl-L-alanyl)-3-hydroxyindole, also known as TAHI, is a synthetic indole derivative that has been studied for its potential applications in medicinal chemistry and biochemistry. TAHI is a derivative of 3-hydroxyindole, which is an important intermediate in the synthesis of several pharmaceuticals and natural products. TAHI has been used in a variety of laboratory experiments, and its properties have been extensively studied.
Applications De Recherche Scientifique
Analyse des leucocytes dans l'urine
“N-(Tosyl-L-alanyl)-3-hydroxyindole” est utilisé comme réactif pour analyser les leucocytes, en particulier dans l'urine {svg_1}. Cette application est particulièrement utile dans le diagnostic médical, où la présence de leucocytes dans l'urine peut indiquer une infection ou une autre condition médicale {svg_2}.
Dosage électrochimique pour les cellules leucocytaires actives
Ce composé a été utilisé dans un dosage électrochimique pour déterminer la présence de cellules leucocytaires actives {svg_3}. Cette nouvelle application permet une détermination plus précise et fiable de l'activité leucocytaire, ce qui peut être crucial pour diagnostiquer et surveiller diverses maladies {svg_4}.
Détermination de l'activité des enzymes libérées par les cellules leucocytaires actives
Le composé est utilisé dans de nouvelles méthodes et trousses pour déterminer l'activité des enzymes libérées par les cellules leucocytaires actives, en particulier l'estérase leucocytaire et l'élastase des neutrophiles humains, chez un patient à risque de développer une infection {svg_5}.
Détection des infections urogénitales
La présence d'un nombre anormalement élevé de cellules leucocytaires dans l'urine est un indicateur couramment utilisé d'un processus infectieux. Ce composé est utilisé dans les dosages "bandelettes" pour la détection des infections urogénitales {svg_6}.
Recherche et contrôle de la qualité
“this compound” est d'un intérêt particulier pour ceux qui s'occupent de recherche biochimique ou de contrôle de la qualité {svg_7}. Ses propriétés uniques en font un outil précieux dans diverses applications de recherche {svg_8}.
Développement de nouveaux outils de diagnostic
Les propriétés uniques de “this compound” en font un candidat prometteur pour le développement de nouveaux outils de diagnostic. Son utilisation dans les dosages électrochimiques et autres méthodes de diagnostic pourrait conduire à des outils de diagnostic plus précis et plus fiables à l'avenir {svg_9}.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways.
Pharmacokinetics
The compound is used as a reagent for analyzing leukocytes, especially in urine , suggesting that it may be excreted through the urinary system.
Result of Action
Given its use as a reagent for analyzing leukocytes , it may have effects on these cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of any compound. For N-(Tosyl-L-alanyl)-3-hydroxyindole, it is recommended to store it at -20°C and protect it from light , suggesting that temperature and light exposure may affect its stability and efficacy.
This compound, like other indole derivatives, has the potential to be explored for newer therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
N-(Tosyl-L-alanyl)-3-hydroxyindole plays a significant role in biochemical reactions, particularly in the analysis of leukocytes. This compound interacts with various enzymes and proteins, facilitating the detection and quantification of leukocytes in biological samples. One of the key enzymes that this compound interacts with is chymotrypsin. Chymotrypsin is a serine protease that cleaves peptide bonds, and its interaction with this compound is crucial for the compound’s function in leukocyte analysis . The nature of this interaction involves the cleavage of the compound by chymotrypsin, leading to the release of a detectable product that can be measured to assess leukocyte levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C and protected from light . Over extended periods, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on leukocytes can diminish over time, highlighting the importance of proper storage and handling to maintain its efficacy.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(Tosyl-L-alanyl)-3-hydroxyindole involves the protection of L-alanine, coupling with Tosyl chloride, and subsequent coupling with 3-hydroxyindole.", "Starting Materials": [ "L-alanine", "Tosyl chloride", "3-hydroxyindole", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "N,N-dimethylacetamide", "Pyridine", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of L-alanine with tert-butyloxycarbonyl (BOC) in the presence of N,N-diisopropylethylamine (DIPEA) and N,N-dimethylformamide (DMF)", "Coupling of BOC-L-alanine with Tosyl chloride in the presence of Pyridine and DMF", "Deprotection of BOC group with Sodium bicarbonate in water", "Coupling of the resulting L-alanine-Tosyl with 3-hydroxyindole in the presence of DIPEA and N,N-dimethylacetamide (DMA)", "Deprotection of Tosyl group with Sodium bicarbonate in water", "Purification of the final product with Diethyl ether and Sodium chloride" ] } | |
Numéro CAS |
101506-88-1 |
Formule moléculaire |
C18H18N2O4S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[(2S)-1-(3-hydroxyindol-1-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(23,24)19-13(2)18(22)20-11-17(21)15-5-3-4-6-16(15)20/h3-11,13,19,21H,1-2H3/t13-/m0/s1 |
Clé InChI |
CPNIGUXPHXNJFL-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)N2C=C(C3=CC=CC=C32)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |
Synonymes |
(S)-1-[2-[[(4-Methylphenyl)sulfonyl]amino]-1-oxopropyl]-1H-indol-3-ol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



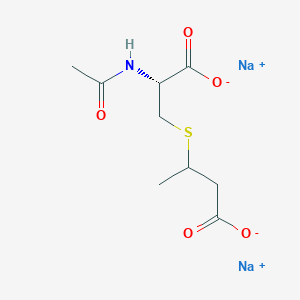

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)
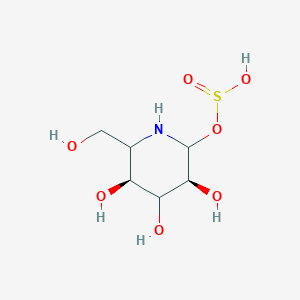


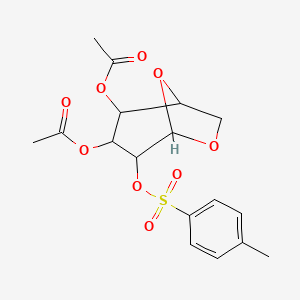

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
